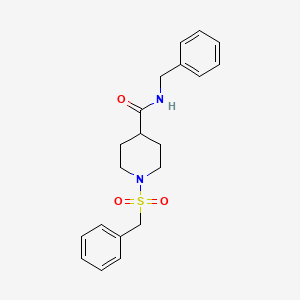

N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide derivatives involves various chemical strategies to enhance their biological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. Introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhanced the activity, demonstrating the importance of structural modifications in the synthesis process (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic investigations, such as FT-IR, FT-Raman, UV-Vis, and NMR techniques, plays a crucial role in characterizing N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide and its derivatives. Density Functional Theory (DFT) methods are utilized to determine optimized geometrical parameters and vibrational assignments, providing insights into the conformational preferences and structural features of the molecule (Janani et al., 2020).

Chemical Reactions and Properties

N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide derivatives exhibit a range of chemical reactions and properties, including selective inhibition of enzymes and receptors. These compounds demonstrate potent activity through their binding interactions with target proteins, as evidenced by molecular docking studies. This highlights the significance of their chemical properties in potential therapeutic applications (Gentles et al., 2011).

Physical Properties Analysis

The physical properties of N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide and its derivatives, such as solubility, melting point, and stability, are crucial for their practical applications in scientific research and development. X-ray crystallography provides valuable information on the crystalline structure, revealing the chair conformation of the piperazine ring and the geometrical arrangement around key atoms (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide, including reactivity, functional group transformations, and interaction with biological targets, are integral to understanding its potential applications. Studies have shown that modifications to the benzylsulfonyl and piperidine components can significantly affect the compound's biological activity, underscoring the importance of chemical property analysis in the design of new derivatives (Khalid et al., 2014).

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

A study highlighted the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing potent anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and certain groups at specific positions significantly enhanced activity, with one compound identified as a potential antidementia agent due to its marked increase in acetylcholine content in cerebral areas of rats (Sugimoto et al., 1990).

Enhancement of Gastrointestinal Motility

Another research focused on benzamide derivatives, including piperidine modifications, as selective serotonin 4 receptor agonists. These compounds demonstrated potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation, offering insights into the treatment of gastrointestinal motility disorders (Sonda et al., 2004).

Enzyme Activation and Inhibition

A novel antidepressant's metabolism was explored, detailing the oxidative pathways involving cytochrome P450 enzymes. This study provides an understanding of how such compounds are metabolized in the human body, emphasizing the complexity of interactions between drugs and enzymes (Hvenegaard et al., 2012).

Antibacterial Activity

Research into sulfonamide derivatives, including those structurally related to N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide, revealed their potential as antibacterial agents. A study synthesized new compounds and tested their efficacy against Escherichia coli and Staphylococcus aureus, finding some with significant antibacterial potency (Ajani et al., 2013).

Corrosion Inhibition

Piperidine derivatives were examined for their corrosion inhibitive properties on mild steel in an acidic environment. This research highlights the potential industrial applications of such compounds in protecting metals from corrosion, showcasing their versatility beyond pharmaceutical uses (Ousslim et al., 2014).

Propriétés

IUPAC Name |

N-benzyl-1-benzylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)26(24,25)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANRAQQXLAXQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(benzylsulfonyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)

![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)

![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)

![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)

![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)

![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4581149.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)